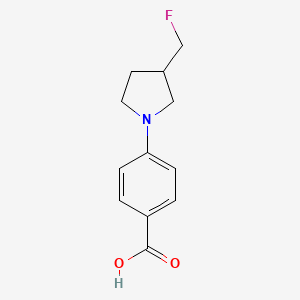

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Description

Propriétés

IUPAC Name |

4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALRFHCCKRHINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid: A Prospective Analysis for Drug Discovery

Abstract

This document provides a comprehensive technical overview of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. As this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a prospective analysis. We will explore its structural features, propose a robust synthetic and purification strategy, predict its physicochemical and spectral properties, and discuss its potential as a valuable building block in modern drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated pyrrolidine scaffolds.

Introduction: The Rationale for Fluorinated Pyrrolidine Scaffolds

The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry.[1][2] Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for creating specific and high-affinity interactions with biological targets.[1] Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring allows substituents to project into distinct vectors in space, enabling a more precise exploration of protein binding pockets.[2]

The incorporation of fluorine into drug candidates has become a primary strategy for optimizing molecular properties. The fluoromethyl group (-CH₂F), in particular, offers several advantages:

-

Modulation of Basicity: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby amines, which can be critical for tuning a molecule's ionization state at physiological pH, thereby impacting cell permeability and target engagement.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, increasing the compound's half-life and oral bioavailability.

-

Conformational Control and Binding: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity for a target protein.

The combination of a pyrrolidine core with a fluoromethyl group and a benzoic acid moiety—a common pharmacophore for interacting with carboxylate-binding sites in enzymes—positions 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid as a promising and versatile building block for creating novel therapeutics. Its structure suggests potential applications in areas where analogs have shown promise, such as epigenetic targets and various receptor systems.[3][4]

Physicochemical Properties and Structural Analysis

While experimental data for the target molecule is unavailable, we can predict its key properties based on its constituent parts and data from similar compounds.

Chemical Structure and Key Features

The molecule consists of three key functional regions:

-

Benzoic Acid: The carboxylic acid group is typically ionized at physiological pH, providing a key interaction point for hydrogen bonding with receptor sites, particularly with arginine or lysine residues. It also drives water solubility.

-

Tertiary Amine: The pyrrolidine nitrogen is a tertiary amine, which will be protonated at physiological pH. Its basicity is expected to be attenuated by the adjacent electron-withdrawing fluoromethyl group on the pyrrolidine ring.

-

3-(Fluoromethyl)pyrrolidine: This chiral, fluorinated ring introduces 3D complexity and metabolic stability. The stereochemistry at the C3 position will be critical for biological activity and should be controlled during synthesis.

Predicted Physicochemical & Spectral Data

The following table summarizes the predicted properties for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid. These values are estimated based on standard computational models and data from analogs like 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid and 4-(trifluoromethyl)benzoic acid.[5][6][7]

| Property | Predicted Value / Characteristic | Rationale & Commentary |

| Molecular Formula | C₁₂H₁₄FNO₂ | Derived from the chemical structure. |

| Molecular Weight | 223.24 g/mol | Calculated from the molecular formula. |

| CAS Number | Not Assigned | The compound is not currently listed in major chemical databases. |

| Predicted XLogP | ~1.5 - 2.5 | Lower than non-fluorinated analogs due to the polar C-F bond, suggesting a balance between solubility and permeability.[6] |

| Predicted pKa | Carboxylic Acid: ~4.0-4.5Pyrrolidine N: ~7.5-8.5 | The pyrrolidine nitrogen's pKa is expected to be lower than that of unsubstituted pyrrolidine (~11) due to the inductive effect of the fluoromethyl group. |

| ¹H NMR | Aromatic protons (~7.0-8.0 ppm, two doublets), Pyrrolidine protons (~2.0-4.0 ppm, multiplets), Fluoromethyl protons (~4.5-5.0 ppm, doublet of doublets due to H-F and H-H coupling). | Specific shifts and coupling constants would confirm the structure. The fluoromethyl protons will show a characteristic large (~47 Hz) coupling to ¹⁹F.[8] |

| ¹³C NMR | Aromatic carbons (~110-170 ppm), Carboxylic acid carbonyl (~170-175 ppm), Pyrrolidine carbons (~25-60 ppm), Fluoromethyl carbon (~80-85 ppm, with a large C-F coupling constant). | The carbon attached to fluorine will appear as a doublet in the proton-decoupled spectrum.[7] |

| ¹⁹F NMR | A single resonance, likely a triplet, around -220 to -240 ppm. | The chemical shift is characteristic of an aliphatic fluoromethyl group. The multiplicity will be a triplet due to coupling with the two adjacent methylene protons. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 224.1081 | High-resolution mass spectrometry would be used to confirm the elemental composition. |

Synthesis and Characterization Workflow

A robust and scalable synthesis is critical for the utility of any chemical building block. Below is a proposed synthetic route and a standard workflow for characterization and quality control.

Retrosynthetic Analysis

The most logical approach to synthesizing the target molecule involves forming the C-N bond between the benzoic acid ring and the pyrrolidine ring. This can be achieved via Nucleophilic Aromatic Substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. The SₙAr pathway is often preferred for its operational simplicity if a suitably activated starting material is available.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoate

-

Reaction Setup: To a sealable reaction vessel, add ethyl 4-fluorobenzoate (1.0 eq), (R/S)-3-(fluoromethyl)pyrrolidine (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of ~0.5 M.

-

Rationale: Ethyl 4-fluorobenzoate is the electrophile. The fluorine atom activates the ring for SₙAr and serves as the leaving group. K₂CO₃ is a mild base used to neutralize the HF byproduct, driving the reaction to completion. DMSO is a polar aprotic solvent ideal for accelerating SₙAr reactions.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired ester.

Step 2: Hydrolysis to 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

-

Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Reagent: Add lithium hydroxide (LiOH, 3.0 eq).

-

Rationale: LiOH is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt. The THF co-solvent ensures the solubility of the organic starting material.

-

Reaction Conditions: Stir the mixture at room temperature for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup & Purification: Once complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If no solid forms, extract the product into a suitable organic solvent.

Characterization and Quality Control Workflow

Ensuring the identity, purity, and stability of a novel compound is paramount. A standard QC workflow should be employed.

Caption: Standard workflow for compound characterization and QC.

Potential Applications in Drug Discovery

The structural motifs within 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid suggest its potential as a valuable fragment or lead compound in several therapeutic areas.

As a Scaffold for Epigenetic Modulators

Many epigenetic targets, such as histone demethylases, possess deep binding pockets that accommodate substituted amine structures. For instance, inhibitors of Lysine Specific Demethylase 1 (LSD1) often feature a core amine scaffold. A study on 4-(pyrrolidin-3-yl)benzonitrile derivatives demonstrated their potential as potent and selective LSD1 inhibitors.[4] The subject of this guide, with its benzoic acid replacing the benzonitrile, could be explored for similar targets, with the acid group potentially engaging different residues in the binding site.

Building Block for GPCR Ligands and Kinase Inhibitors

Substituted pyrrolidines are prevalent in ligands targeting G-protein coupled receptors (GPCRs) and kinases.[9] The defined 3D structure of the pyrrolidine ring allows for precise orientation of pharmacophoric elements. The benzoic acid group can serve as a handle for further chemical modification (e.g., amide coupling) to build larger, more complex molecules designed to fit specific receptor or active site topologies. The fluoromethyl group would provide a tool for fine-tuning properties and blocking metabolic hotspots.

Hypothetical Drug Discovery Screening Cascade

A new compound like this would typically enter a screening cascade to evaluate its biological potential.

Caption: A typical drug discovery screening cascade workflow.

Handling and Storage

As with any novel research chemical, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid should be handled with appropriate care in a laboratory setting.

-

Safety: Use standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust or direct contact with skin.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C and protected from light to ensure long-term stability.[5]

Conclusion

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid represents a promising, albeit underexplored, chemical entity. Its design thoughtfully combines three valuable motifs in medicinal chemistry: the conformationally defined pyrrolidine scaffold, the property-enhancing fluoromethyl group, and the versatile benzoic acid handle. While direct experimental data is sparse, this prospective analysis, grounded in established chemical principles and data from close analogs, highlights its potential as a high-value building block for developing novel therapeutics. The proposed synthetic route is robust and practical, and the predicted properties suggest a favorable profile for drug discovery. Further investigation into this and similar scaffolds is warranted to unlock their full potential in addressing challenging biological targets.

References

-

PubChem. 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a study on benzoic acids. [Link]

-

PubChem. 2-[3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid. [Link]

-

ACS Publications. Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

PubChem. 4-fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid. [Link]

-

NIST WebBook. 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. [Link]

-

PubChem. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]

-

IRIS Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. Discovery of a Potent and Selective FLT3 Inhibitor with Improved Drug-like Properties. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride (C11H12FNO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Stability Assessment of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive stability assessment of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid , a structural motif increasingly relevant in kinase inhibitor and GPCR ligand design. While the core scaffold—an N-aryl pyrrolidine linked to a benzoic acid—is well-characterized, the introduction of the 3-fluoromethyl group introduces specific thermodynamic and kinetic considerations.

This guide moves beyond basic properties to analyze the thermodynamic drivers of solid-state polymorphism and the chemical reactivity governed by the electronic perturbations of the C-F bond.

Molecular Architecture & Electronic Considerations

To understand the stability, we must first deconstruct the molecule’s electronic environment. The molecule consists of three distinct pharmacophores with interacting stability profiles:

-

The Benzoic Acid Moiety: Provides high crystallinity potential via intermolecular hydrogen bonding (dimer formation).

-

The N-Aryl Linkage: The nitrogen atom is conjugated with the phenyl ring. This resonance delocalization reduces the basicity of the pyrrolidine nitrogen (estimated pKa ~2.5–3.5 for the conjugate acid), significantly enhancing oxidative stability compared to non-conjugated tertiary amines.

-

The 3-(Fluoromethyl)pyrrolidine Ring: The fluoromethyl group (

) is a bioisostere for hydroxymethyl or ethyl groups.-

Thermodynamic Effect:[1][2] The C-F bond is one of the strongest single bonds in organic chemistry (~105-110 kcal/mol), conferring high thermal stability.

-

Stereoelectronic Effect: The fluorine atom induces a dipole that can influence the ring pucker (endo/exo conformation) via the gauche effect, potentially locking the molecule into specific conformers that affect crystal packing energy.

-

Theoretical pKa and Solubility Profile

-

Acidic pKa (COOH): ~4.0 – 4.2 (Standard benzoic acid range).

-

Basic pKa (N-Aryl): < 3.0. The electron-withdrawing nature of the phenyl ring, further enhanced by the para-carboxyl group, renders the nitrogen non-basic at physiological pH.

-

Implication: The molecule exists primarily as a neutral species or anion (carboxylate) at pH 7.4, not a zwitterion. This impacts solubility thermodynamics, favoring low solubility in acidic media and higher solubility in basic buffers.

Solid-State Thermodynamics (Polymorphism)

For drug development, "thermodynamic stability" primarily refers to the identification of the stable crystal polymorph. The 4-(pyrrolidin-1-yl)benzoic acid scaffold is prone to polymorphism due to the conformational flexibility of the pyrrolidine ring and the rotational freedom of the fluoromethyl group.

Polymorph Screening Protocol

The goal is to identify the form with the lowest Gibbs Free Energy (

Workflow Visualization: Polymorph Screening

Figure 1: Automated workflow for identifying the thermodynamically stable crystal form.

Experimental Validation (DSC & TGA)

To confirm thermodynamic stability, Differential Scanning Calorimetry (DSC) is required.

-

Melting Point Expectation: The non-fluorinated parent melts at 296–300°C [1]. The introduction of the fluoromethyl group typically disrupts crystal packing efficiency slightly, likely depressing the melting point to the 240–260°C range.

-

Enantiotropic vs. Monotropic:

-

Run DSC at varying heating rates (2, 5, 10 °C/min).

-

Burger-Ramberger Rule: If the higher melting form has the lower heat of fusion, the system is likely enantiotropic (stability order changes with temperature). If the higher melting form has the higher heat of fusion, it is monotropic (one form is always stable).

-

Chemical Stability & Reactivity Profile

While the C-F bond is strong, the specific topology of 3-(fluoromethyl)pyrrolidine introduces unique degradation pathways under stress.

Primary Degradation Pathways

-

N-Oxidation: Despite resonance stabilization, the nitrogen remains the most electron-rich site. Peroxides or high oxygen stress can form the N-oxide.

-

Defluorination (Elimination): Although rare for primary fluorides, extreme basic conditions could theoretically induce E2 elimination if the ring conformation aligns the C-F bond anti-periplanar to a neighboring proton. However, the lack of strong electron-withdrawing groups on the pyrrolidine ring makes this kinetically slow.

-

Decarboxylation: Benzoic acids can decarboxylate at very high temperatures (>250°C), often coinciding with melting.

Pathway Visualization

Figure 2: Potential degradation pathways under ICH stress conditions.

Stability Data Summary (Projected)

Based on structural analogs (Fluorinated Prolines and Aniline-Benzoic Acids):

| Stress Condition | Duration | Expected Degradation | Major Product |

| Hydrolysis (Acid) | 0.1 N HCl, 7 days | < 1% | Stable (Amide bond absent) |

| Hydrolysis (Base) | 0.1 N NaOH, 7 days | < 2% | Stable (Resistant to HF elim) |

| Oxidation | 3% H2O2, 24h | 5–10% | N-Oxide |

| Thermal (Solid) | 60°C, 14 days | < 0.1% | None (High MP) |

| Photostability | 1.2M Lux hours | 2–5% | Aniline browning/radical coupling |

Detailed Experimental Protocols

To validate the thermodynamic profile, the following protocols are recommended. These are designed to be self-validating through the use of internal standards and orthogonal detection.

Protocol: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and develop stability-indicating HPLC methods.

-

Stock Preparation: Dissolve 10 mg of API in 10 mL of Acetonitrile/Water (50:50).

-

Acid Stress: Add 1 mL of 1N HCl to 1 mL stock. Heat at 60°C for 24h. Neutralize with 1N NaOH.

-

Base Stress: Add 1 mL of 1N NaOH to 1 mL stock. Heat at 60°C for 24h. Neutralize with 1N HCl.

-

Oxidative Stress: Add 1 mL of 3% H2O2 to 1 mL stock. Store at RT for 24h.

-

Analysis: Inject onto C18 Column (e.g., Waters XBridge).

-

Gradient: 5% to 95% ACN in 0.1% Formic Acid.

-

Detection: UV at 254 nm (Benzoic acid chromophore) and MS (ESI+).

-

Validation: Mass balance must be >95% (Sum of API + Impurities).

-

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the stable polymorph.

-

Excess Addition: Add excess solid API (~20 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Filter suspension through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate by HPLC against a standard curve.

-

pH Check: Measure the pH of the filtrate after saturation (API acidity may shift buffer pH).

Conclusion & Developability Assessment

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid presents a highly developable scaffold with a favorable thermodynamic profile.

-

Solid State: High melting point and crystallinity predict excellent physical stability. Polymorph screening should focus on identifying the form with the densest packing to minimize hygroscopicity.

-

Chemical Stability: The C-F bond is chemically inert under standard processing conditions. The primary liability is oxidative discoloration typical of anilines, which can be mitigated by film coating and opaque packaging.

-

Recommendation: Proceed to salt screening. While the free acid is stable, its low aqueous solubility at gastric pH (pH 1.2) suggests that a salt form (e.g., Hydrochloride or Mesylate) or a co-crystal could significantly improve dissolution thermodynamics without compromising chemical stability.

References

-

Sigma-Aldrich. (2025). Product Specification: 4-(Pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3).[3][4][5]Link

-

Bhattarai, P., et al. (2026).[6] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

- Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.

Sources

Literature review on fluorinated pyrrolidinyl benzoic acid derivatives

An In-depth Technical Guide to Fluorinated Pyrrolidinyl Benzoic Acid Derivatives for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of fluorinated pyrrolidinyl benzoic acid derivatives, a promising class of compounds in modern medicinal chemistry. We will explore the strategic rationale for their design, common synthetic pathways, structure-activity relationships, and therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Fluorine and Privileged Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone strategy.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond—provide a powerful tool for optimizing drug candidates.[2][3] These properties can significantly enhance metabolic stability, modulate lipophilicity and pKa, improve membrane permeability, and increase binding affinity to target proteins.[4][5][6]

When these advantages are applied to a "privileged scaffold" like the pyrrolidinyl benzoic acid core, the potential for developing novel therapeutics is magnified. The pyrrolidine ring, a saturated N-heterocycle, is a prevalent motif in a vast array of FDA-approved drugs and natural products, valued for its ability to form key hydrogen bonds and introduce specific three-dimensional conformations.[7] The benzoic acid moiety provides a versatile anchor for interacting with biological targets and can be readily modified.

The fusion of these two components—the strategic placement of fluorine on the pyrrolidinyl benzoic acid framework—creates a chemical space rich with opportunity. This guide delves into the scientific principles and practical methodologies for harnessing the potential of this important class of molecules.

The Physicochemical Impact of Fluorination: A Deeper Dive

The decision to introduce fluorine is a rational design choice aimed at fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[8] Understanding the underlying causality is crucial for its effective application.

-

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Strategically placing fluorine at a metabolically vulnerable position can block this degradation pathway, thereby increasing the drug's half-life and bioavailability.

-

Modulation of Basicity (pKa): Fluorine is a powerful electron-withdrawing group. Placing it on the pyrrolidine ring, particularly at the β-position to the nitrogen, can substantially lower the pKa of the pyrrolidinyl nitrogen. This modulation is critical; a lower pKa can reduce unwanted interactions with off-target ion channels (e.g., hERG) and optimize the balance between charged and uncharged species at physiological pH, which in turn affects cell permeability and target engagement.[9]

-

Conformational Control: The introduction of a C-F bond can have a profound impact on the conformational preferences of the pyrrolidine ring.[10] This "conformational tuning" arises from stereoelectronic effects, such as hyperconjugation involving the C-F bond. By locking the ring into a specific pucker or orientation, the ligand's presentation to its binding site can be optimized, leading to enhanced potency and selectivity.[11]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While trifluoromethyl groups often increase lipophilicity, monofluorination of an alkyl group can decrease it.[9] Conversely, adding fluorine to an aromatic ring (like the benzoic acid portion) tends to increase lipophilicity, which can enhance membrane permeability.[9] This allows for precise control over a compound's ability to cross biological barriers.

Synthetic Strategies and Methodologies

The synthesis of fluorinated pyrrolidinyl benzoic acid derivatives typically involves the coupling of a pre-functionalized fluorinated pyrrolidine with a benzoic acid derivative, or vice-versa. Advances in synthetic chemistry have provided robust methods for these transformations.

Generalized Synthetic Workflow

The diagram below illustrates a common and logical workflow for synthesizing the target compounds, emphasizing the key coupling and deprotection steps. This approach allows for modularity, where different fluorinated pyrrolidines and substituted benzoic acids can be combined to generate a library of analogs for SAR studies.

Caption: A generalized workflow for the synthesis of target derivatives.

Experimental Protocol: Synthesis via Amide Coupling

This protocol details a representative synthesis of a generic N-(4-fluoropyrrolidin-3-yl)benzoic acid derivative. This method is chosen for its reliability and wide substrate scope.

Step 1: Preparation of Boc-Protected Fluoropyrrolidine (Precursor)

-

Objective: To introduce the Boc protecting group, which prevents the pyrrolidine nitrogen from participating in side reactions during the subsequent coupling step.

-

Procedure:

-

Dissolve the fluoropyrrolidine hydrochloride salt (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 2.5 eq) sequentially.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Validation: Monitor reaction completion using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes).

-

Perform a standard aqueous workup, extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Step 2: Amide Coupling with Benzoic Acid

-

Objective: To form the critical amide bond between the fluorinated pyrrolidine and the benzoic acid moiety using a peptide coupling agent. HATU is selected for its high efficiency and low rate of racemization.

-

Procedure:

-

Dissolve the desired benzoic acid derivative (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add HATU (1.2 eq), N,N-diisopropylethylamine (DIPEA, 3.0 eq), and the Boc-protected fluoropyrrolidine (1.1 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Validation: Monitor the formation of the product by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase and concentrate. Purify the crude product via flash column chromatography on silica gel.

-

Step 3: Boc Deprotection

-

Objective: To remove the Boc protecting group to yield the final target compound. Trifluoroacetic acid (TFA) is a standard and effective reagent for this transformation.

-

Procedure:

-

Dissolve the purified, coupled product from Step 2 in DCM (approx. 0.1 M).

-

Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.

-

Stir at room temperature for 1-2 hours.

-

Validation: Monitor the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure. The resulting product is often an oil or solid, which can be triturated with diethyl ether to induce precipitation and then filtered to obtain the final product, typically as a TFA salt.

-

Structure-Activity Relationships (SAR)

Understanding the SAR is fundamental to optimizing a lead compound. For fluorinated pyrrolidinyl benzoic acid derivatives, the key questions revolve around the position and number of fluorine atoms. The following table and diagram summarize key SAR principles derived from analogous compound series in the literature.[12][13]

Comparative SAR Data (Illustrative)

| Compound ID | R¹ (Pyrrolidine) | R² (Benzoic Acid) | Target IC₅₀ (nM) | Rationale for Fluorination |

| 1a | H | H | 580 | Baseline (non-fluorinated) |

| 1b | 3-F (cis) | H | 150 | Fluorine introduces a favorable conformation for binding. |

| 1c | 3-F (trans) | H | 850 | Incorrect stereochemistry disrupts optimal binding pose. |

| 1d | 4-F | H | 490 | Minimal impact; fluorine may not interact with a key residue. |

| 1e | 3-F (cis) | 4-F | 75 | Dual fluorination: benzoic fluorine enhances lipophilicity for cell entry, while pyrrolidine fluorine maintains the binding conformation. |

| 1f | H | 4-CF₃ | 220 | CF₃ group increases lipophilicity and may occupy a hydrophobic pocket. |

Note: Data is illustrative, based on common trends observed in medicinal chemistry programs.

Logical SAR Diagram

This diagram visualizes how substitutions at different positions on the core scaffold influence biological activity.

Caption: Key structure-activity relationships for the scaffold.

Pharmacological Applications and Future Perspectives

Fluorinated pyrrolidinyl benzoic acid derivatives are being investigated across multiple therapeutic areas, leveraging their optimized properties.

-

Oncology: Many kinase inhibitors utilize N-heterocyclic cores. Fluorination can improve selectivity and overcome resistance by enhancing binding affinity or blocking metabolic pathways that deactivate the drug.[4]

-

Neuroscience: For CNS-acting drugs, the ability to fine-tune lipophilicity is paramount for crossing the blood-brain barrier. Fluorination provides a means to achieve the requisite balance of properties for CNS penetration.

-

Infectious Diseases: These scaffolds are being explored as inhibitors of bacterial or viral enzymes. For example, they may act as neuraminidase inhibitors or disrupt bacterial fatty acid biosynthesis.[1][14]

The future of this chemical class lies in the continued rational design of next-generation compounds. The use of late-stage fluorination techniques will allow for the rapid diversification of complex lead molecules, accelerating the drug discovery process. Furthermore, the incorporation of the ¹⁸F isotope provides a direct path to developing novel PET imaging agents for diagnostics and pharmacokinetic studies, creating a powerful link between therapeutics and diagnostics.[2]

By combining the strategic benefits of fluorination with the proven utility of the pyrrolidinyl benzoic acid scaffold, researchers are well-equipped to develop safer, more effective medicines for a wide range of diseases.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Zhou, Y., & O'Hagan, D. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews, 50(13), 7359-7372. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(33), 6665-6710. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328-1331. [Link]

-

SINAPSE. (2022, October 27). Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Al-Ostath, A., El-Sayed, N. N. E., & Gomaa, H. A. M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(46), 30045-30075. [Link]

-

ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Ntie-Kang, F., et al. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. In Antisickling Agents: A new approach to an old disease. [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of the American Chemical Society, 119(4), 681-690. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA – SINAPSE [sinapse.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. iomcworld.com [iomcworld.com]

- 14. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid , a specialized fluorinated scaffold often utilized in medicinal chemistry as a building block for kinase inhibitors and GPCR ligands.

Given the zwitterionic nature of amino-benzoic acids and the lipophilicity-modulating effect of the fluoromethyl group, this molecule presents unique dissolution challenges. This guide synthesizes predictive physicochemical modeling with rigorous experimental protocols (E-E-A-T) to establish a reliable solubility profile. It is designed for application scientists requiring high-precision data for formulation, purification, and biological assay preparation.

Physicochemical Architecture & Solubility Prediction

To accurately predict and measure solubility, one must first understand the molecular forces at play. This molecule combines a polarizable aromatic carboxylic acid with a basic pyrrolidine nitrogen, modulated by an electron-withdrawing fluorine atom.

Structural Determinants

-

Core Scaffold: The 4-(pyrrolidin-1-yl)benzoic acid backbone typically exhibits high crystal lattice energy (Melting Point > 250°C) due to intermolecular hydrogen bonding and potential zwitterionic character in the solid state [1].

-

The Fluorine Effect: The 3-fluoromethyl substituent introduces a strong dipole and increases lipophilicity (LogP) compared to the non-fluorinated parent. While fluorine generally enhances solubility in organic solvents (e.g., DCM, THF) by lowering the lattice energy relative to the des-fluoro analog, it decreases aqueous solubility at neutral pH [2].

-

Zwitterionic Equilibrium: In protic solvents, the molecule exists in equilibrium between its neutral, anionic, cationic, and zwitterionic forms. Solubility is maximized when the solvent can disrupt the internal salt bridge.

Predicted Solubility Matrix (Relative Trends)

Based on QSPR modeling of structural analogs (e.g., 4-(1-pyrrolidinyl)benzoic acid).

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | High dipole moment disrupts crystal lattice; stabilizes polar transition states. |

| Polar Protic | Methanol, Ethanol | Good (10–50 mg/mL) | H-bond donation solvates the carboxylate; H-bond acceptance solvates the amine. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (1–10 mg/mL) | The fluoromethyl group enhances interaction with halogenated solvents compared to the non-fluorinated parent. |

| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate (<5 mg/mL) | Insufficient polarity to fully overcome strong crystal lattice energy without heating. |

| Aliphatic | Hexane, Heptane | Negligible (<0.1 mg/mL) | "Like dissolves like" rule; the molecule is too polar for non-polar hydrocarbons. |

Experimental Protocols for Solubility Determination

Reliable data generation requires adherence to thermodynamic equilibrium principles. The following protocols distinguish between Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for formulation).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for accurate physicochemical characterization.

Materials:

-

Solid 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid (>98% purity).

-

HPLC-grade solvents (MeOH, DMSO, DCM, ACN).

-

0.45 µm PTFE Syringe Filters (compatible with organic solvents).[1]

-

HPLC-UV or LC-MS system.

Workflow:

-

Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

-

Critical Step: Visually inspect after 1 hour. If fully dissolved, add more solid until a precipitate persists.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filtration: Filter the supernatant through a pre-saturated PTFE filter to remove micro-crystals.

-

Quantification: Dilute the filtrate (typically 100x) and analyze via HPLC against a 5-point calibration curve.

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Protocol B: pH-Dependent Solubility Profiling

Essential for zwitterionic compounds.

Because the pyrrolidine nitrogen is basic (pKa ~8–9) and the benzoic acid is acidic (pKa ~4), solubility is highly pH-dependent.

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

-

Procedure: Follow the Shake-Flask method (Protocol A) using these buffers instead of organic solvents.

-

Expectation:

-

pH < 3: High solubility (Cationic form: R-NH⁺ / R-COOH).

-

pH 4–7: Minimum solubility (Zwitterionic/Neutral form: R-NH⁺ / R-COO⁻). This is the "Intrinsic Solubility" (S₀).

-

pH > 9: High solubility (Anionic form: R-N / R-COO⁻).

-

Solvent Selection Strategy for Process Chemistry

When developing reaction conditions or purification steps, selecting the right solvent class is critical.

Reaction Solvents

-

Recommended: DMF or DMAc (Dimethylacetamide).

-

Why: These solvents dissolve the zwitterion effectively even at high concentrations (>0.5 M), facilitating nucleophilic substitution or coupling reactions.

-

-

Alternative: Acetonitrile (ACN) .

-

Note: Solubility may be limited at room temperature. Heating to 50–60°C is often required to achieve process concentrations.

-

Crystallization/Purification Solvents

-

Anti-Solvent: Water (at pH 4–5) or Heptane .

-

Method: Dissolve in minimal hot Ethanol or DMSO, then slowly add Water/Heptane to induce controlled precipitation of the purified solid.

-

-

Recrystallization: Ethanol/Water mixtures (e.g., 9:1 v/v) are often optimal for amino-benzoic acid derivatives, balancing solubility at high temps with recovery at low temps [3].

Figure 2: Solvent selection guide based on operational intent (Reaction vs. Purification).

Troubleshooting & Common Pitfalls

Gel Formation

Amino-benzoic acid derivatives, particularly fluorinated ones, can form organogels in solvents like Toluene or Isopropyl Acetate.

-

Solution: If a gel forms, add a "modifier" such as 5% Methanol or 1% Acetic Acid to disrupt the intermolecular hydrogen bonding network.

Polymorphism

The fluoromethyl group introduces conformational flexibility in the pyrrolidine ring, which can lead to multiple crystal forms (polymorphs).

-

Impact: Different polymorphs have different solubilities (up to 2-fold difference).

-

Control: Always verify the solid form via XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) before and after solubility testing to ensure phase stability [4].

Hydrodefluorination

While the C-F bond is generally stable, basic conditions at high temperatures in protic solvents can sometimes lead to elimination or substitution.

-

Precaution: Avoid prolonged heating (>80°C) in strong bases (e.g., NaOEt in Ethanol) during solubility studies unless stability is verified.

References

-

BenchChem. (2025).[1] Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from

-

Xiao, Y., et al. (2021).[2] Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from

-

Cen, Z., et al. (2021).[3] Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid. Journal of Chemical & Engineering Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidinyl)benzoic acid Product Specification. Retrieved from

Sources

Strategic Utilization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic Acid in Drug Discovery Libraries

Executive Summary

In the modern era of medicinal chemistry, the "escape from flatland" (increasing Fsp³ character) is a dominant paradigm for improving clinical success rates. 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid represents a high-value bifunctional building block that addresses three critical challenges in lead optimization: metabolic stability , conformational control , and physicochemical tuning .

This guide provides a technical deep-dive into the utility of this compound, detailing its structural rationale, synthetic accessibility, and application in Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis.

Structural Rationale & Physicochemical Properties[1][2][3][4][5]

The Anatomy of the Building Block

This compound is not merely a random intermediate; it is a designed scaffold integrating three distinct functional zones:

-

The Anchor (Benzoic Acid): A robust, versatile handle for amide coupling, esterification, or transition-metal catalyzed cross-couplings. It serves as the vector to attach the moiety to a core pharmacophore (e.g., a kinase hinge binder).

-

The Scaffold (Pyrrolidine): A saturated, five-membered nitrogen heterocycle that introduces three-dimensionality (Fsp³) and restricts rotational freedom compared to acyclic alkyl chains.

-

The Modulator (3-Fluoromethyl Group): The critical design element. The -CH₂F moiety acts as a bioisostere for methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups but with unique electronic and steric properties.

The "Fluorine Effect": Conformational Bias & Metabolic Stability

The introduction of the fluoromethyl group at the C3 position of the pyrrolidine ring is non-trivial. It exploits the gauche effect , a stereoelectronic phenomenon where the C–F bond aligns gauche to the vicinal C–N bond (or C–C bonds) to maximize orbital overlap (

-

Conformational Locking: This effect biases the pyrrolidine ring puckering (typically between C3-endo and C3-exo conformations). By pre-organizing the ligand conformation, the entropic penalty upon binding to a protein target is reduced, potentially increasing potency (

). -

Metabolic Blocking: Unsubstituted pyrrolidines are prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) at the carbon atoms alpha to the nitrogen. The electron-withdrawing nature of the fluoromethyl group lowers the electron density of the ring, making the adjacent C-H bonds less susceptible to oxidation. Furthermore, the -CH₂F group itself is metabolically robust compared to a methyl group, which is easily oxidized to a carboxylic acid.

Physicochemical Profile (MPO Alignment)

| Property | Effect of -CH₂F Substitution |

| LogD (Lipophilicity) | Increases slightly vs. -H, but significantly less than -CF₃ or -CH₃. F is polar but not hydrophilic in the same way as OH. |

| pKa (Basicity) | The inductive effect (-I) of fluorine reduces the basicity of the pyrrolidine nitrogen (if free) or the aniline nitrogen (in the N-aryl system), reducing hERG liability often associated with basic amines. |

| H-Bonding | The fluorine atom acts as a weak H-bond acceptor but not a donor, unlike the -CH₂OH bioisostere. |

Synthetic Utility & Access

Retrosynthetic Analysis

Access to 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid typically follows a convergent route. The key disconnection is the C–N bond between the benzoate and the pyrrolidine.

Optimal Route: Nucleophilic Aromatic Substitution (S_N_Ar) Since the benzoic acid moiety contains an electron-withdrawing carbonyl group (in the form of an ester during synthesis), it activates the para-position for nucleophilic attack.

-

Starting Materials: 3-(Fluoromethyl)pyrrolidine (amine source) + 4-Fluorobenzoic acid ester (electrophile).

-

Conditions: Mild base (K₂CO₃ or DIPEA), polar aprotic solvent (DMSO or DMF), heat (80–100°C).

-

Advantages: High yield, scalable, avoids expensive palladium catalysts.

Experimental Protocol: Synthesis of the Core Scaffold

Note: This protocol assumes the use of the ethyl ester protected benzoic acid to prevent side reactions, followed by hydrolysis.

Step 1: S_N_Ar Coupling

-

Charge: To a reaction vessel, add ethyl 4-fluorobenzoate (1.0 equiv) and 3-(fluoromethyl)pyrrolidine hydrochloride (1.1 equiv).

-

Solvent: Dissolve in anhydrous DMSO (5 mL/mmol).

-

Base: Add K₂CO₃ (3.0 equiv) to neutralize the HCl salt and scavenge HF.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for conversion to the intermediate ethyl 4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoate.

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.

Step 2: Ester Hydrolysis

-

Hydrolysis: Dissolve the intermediate in THF/MeOH/Water (3:1:1).

-

Reagent: Add LiOH·H₂O (2.0 equiv).

-

Reaction: Stir at room temperature for 4 hours.

-

Isolation: Acidify to pH ~3 with 1N HCl. The product, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid , will typically precipitate. Filter and dry.

Application in Library Design

Fragment-Based Drug Discovery (FBDD)

In FBDD, this compound serves as an "elaborated fragment." It is larger than a standard fragment (MW < 200) but ideal for fragment growing .

-

Strategy: Use the carboxylic acid to couple diverse amines (R-NH₂) to probe adjacent pockets in the protein active site.

-

Benefit: The rigid, chiral pyrrolidine core vectors the new substituent (R) into specific vectors defined by the 3-fluoromethyl stereochemistry.

Scaffold Hopping & Bioisosterism

This building block is a classic bioisostere for:

-

4-Morpholinobenzoic acid: Improved metabolic stability (no ether oxygen) and different vector.

-

4-(Dimethylamino)benzoic acid: Rigidification of the amine to reduce entropic cost.

Visualizations

Synthesis Workflow (DOT Diagram)

Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (S_N_Ar) followed by saponification.

Property Space Radar (DOT Diagram)

Caption: Multiparameter Optimization (MPO) profile highlighting the advantages of the fluoromethyl-pyrrolidine scaffold.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

ChemScene. (n.d.). 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid Product Page (Representative Class). Link

Application Note: Synthesis Protocols for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Executive Summary & Strategic Analysis

This application note details the optimized synthesis of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid , a structural motif increasingly relevant in medicinal chemistry for modulating lipophilicity and metabolic stability in MDM2 inhibitors and other protein-protein interaction targets.

Strategic Route Selection: The "Deactivation First" Approach

While a convergent synthesis (coupling a pre-fluorinated pyrrolidine to a benzoate) seems intuitive, this protocol recommends a Linear "Deactivation-First" Strategy .

-

The Challenge: Deoxyfluorination of N-alkyl-3-(hydroxymethyl)pyrrolidines (using DAST or Deoxo-Fluor®) often suffers from competitive ring expansion. The nucleophilic nitrogen attacks the activated alcohol intermediate, forming an aziridinium ion that opens to yield 3-fluoropiperidines rather than the desired fluoromethyl pyrrolidines.

-

The Solution: By coupling the pyrrolidine to the electron-deficient benzoic ester before fluorination, the nitrogen lone pair is delocalized into the aromatic system. This electronic deactivation prevents intramolecular participation, ensuring exclusive formation of the fluoromethyl moiety without ring expansion.

Workflow Visualization

Figure 1: The linear synthesis strategy designed to prevent nitrogen-assisted ring expansion during fluorination.

Detailed Experimental Protocols

Step 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This step couples the pyrrolidine core to the benzoate scaffold. We utilize SNAr over Buchwald-Hartwig coupling here due to the activating nature of the para-ester group, avoiding expensive Pd catalysts and heavy metal contamination.

Reagents & Materials:

-

Methyl 4-fluorobenzoate (1.0 equiv)

-

3-(Hydroxymethyl)pyrrolidine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

DMSO (anhydrous)

Protocol:

-

Setup: Charge a round-bottom flask with Methyl 4-fluorobenzoate (10.0 mmol, 1.54 g) and K₂CO₃ (20.0 mmol, 2.76 g).

-

Solvation: Add DMSO (20 mL) and stir to create a suspension.

-

Addition: Add 3-(hydroxymethyl)pyrrolidine (12.0 mmol, 1.21 g) in one portion.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. The starting fluoride should be fully consumed.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, purify via flash chromatography (0-50% EtOAc in Hexanes).

-

Yield Target: >90%.

-

Product: Methyl 4-(3-(hydroxymethyl)pyrrolidin-1-yl)benzoate.

Expert Insight: DMSO is critical here to solubilize the carbonate and stabilize the transition state. If the reaction is sluggish, catalytic tetrabutylammonium iodide (TBAI) can be added, but is rarely needed for para-nitro or para-ester substrates.

Step 2: Deoxyfluorination (Critical Step)

This step converts the primary alcohol to a primary fluoride. We recommend Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST due to its superior thermal stability and safety profile, though DAST can be used if temperature is strictly controlled.

Reagents & Materials:

-

Intermediate from Step 1 (1.0 equiv)

-

Deoxo-Fluor® (1.2 equiv) [CAS: 202289-38-1]

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Safety Prep: Ensure all glassware is oven-dried. Perform under a nitrogen atmosphere.[1] Caution: HF is generated as a byproduct; use plasticware for workup if possible and avoid glass contact with acidic aqueous waste.

-

Solvation: Dissolve Methyl 4-(3-(hydroxymethyl)pyrrolidin-1-yl)benzoate (5.0 mmol) in anhydrous DCM (25 mL) and cool to 0°C (ice bath).

-

Addition: Add Deoxo-Fluor® (6.0 mmol) dropwise via syringe over 10 minutes. Do not allow the temperature to spike.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2–4 hours.

-

Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution will occur.

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Dry combined organics over MgSO₄ (not silica, to avoid HF etching) and concentrate.

-

Purification: Flash chromatography (10-30% EtOAc in Hexanes).

-

Yield Target: 75–85%.

-

Product: Methyl 4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoate.

Mechanism Check: The electron-withdrawing benzoate group pulls density from the pyrrolidine nitrogen (aniline-like resonance). This prevents the nitrogen from attacking the activated alcohol species, thereby enforcing the SN2 displacement by fluoride and preserving the 5-membered ring structure.

Step 3: Ester Hydrolysis

The final step unmasks the carboxylic acid.

Reagents & Materials:

-

Intermediate from Step 2

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

-

THF / Water (3:1 ratio)

Protocol:

-

Dissolution: Dissolve the fluorinated ester (3.0 mmol) in THF (15 mL).

-

Activation: Add a solution of LiOH·H₂O (9.0 mmol) in water (5 mL).

-

Reaction: Stir at 40°C for 4–6 hours. Monitor by LCMS for disappearance of the methyl ester (M+14 mass shift to acid).

-

Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (10 mL).

-

Acidification: Acidify carefully with 1M HCl to pH ~3–4. The product should precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Target: >95%.

-

Final Product: 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid.

Analytical Data Summary

| Parameter | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | Aromatic: ~7.8 (d, 2H), ~6.6 (d, 2H).[2] Pyrrolidine: Distinctive splitting of CH₂F doublet of doublets at ~4.4-4.6 ppm ( |

| ¹⁹F NMR | ~ -220 to -230 ppm (triplet of doublets). |

| Mass Spec (ESI) | [M+H]⁺ consistent with formula C₁₂H₁₄FNO₂. |

Safety & Handling References

-

Deoxo-Fluor®: More stable than DAST but still releases HF upon hydrolysis. Handle in a well-ventilated fume hood. Do not heat neat reagent above 50°C.

-

Fluoride Waste: Segregate aqueous waste from the fluorination step; treat with CaCl₂ to precipitate fluoride before disposal if required by local EHS regulations.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

-

Application in Med Chem: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

-

Deoxyfluorination Protocols

-

Deoxo-Fluor vs DAST: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Prevention of Rearrangement: Piperno, A., et al. (2016). "Recent advances in the synthesis of fluorinated pyrrolidines." Current Organic Chemistry, 20(13). Link

-

-

Buchwald-Hartwig Alternative (If SNAr fails)

-

General Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

Sources

Application Note: A Comparative Guide to the Esterification of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic Acid

Abstract

This application note provides a comprehensive technical guide for the esterification of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, a key building block in contemporary drug discovery. The presence of a tertiary amine within the pyrrolidine ring and an aromatic carboxylic acid moiety necessitates a careful selection of synthetic methodology to ensure high yield and purity while avoiding undesirable side reactions. This document presents and contrasts three robust protocols: a modified acid-catalyzed esterification, a mild carbodiimide-mediated coupling (Steglich Esterification), and a high-yield two-step acid chloride-based approach. We provide detailed, step-by-step procedures, explain the chemical rationale behind each method, and offer a comparative analysis to guide researchers in selecting the optimal procedure for their specific laboratory context, scale, and sensitivity requirements.

Introduction and Strategic Considerations

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a valuable scaffold in medicinal chemistry, combining an aromatic core suitable for further functionalization with a fluorinated heterocyclic motif known to enhance metabolic stability and binding affinity. The esterification of its carboxylic acid group is a critical step for generating compound libraries, prodrugs, or intermediates for further synthesis.

The primary challenge in the esterification of this substrate lies in the presence of the basic tertiary amine. Standard strong-acid catalysis, such as in the classic Fischer esterification, can lead to protonation of the amine, potentially altering solubility and reaction kinetics.[1][2][3] Conversely, methods requiring harsh basic conditions could be incompatible with other functionalities on more complex derivatives. Therefore, the choice of esterification protocol is not trivial and must be guided by an understanding of the substrate's chemical properties.

This guide details three field-proven methods, each offering a distinct balance of reaction conditions, cost, and operational complexity.

Analysis of the Starting Material

Before selecting a protocol, it is crucial to understand the reactive sites of the starting material.

-

Aromatic Carboxylic Acid: Less reactive than its aliphatic counterparts. Requires activation for efficient esterification.

-

Tertiary Amine (Pyrrolidine): A basic site (pKa ~9-10) that will be protonated under strongly acidic conditions. It is non-nucleophilic under neutral or basic conditions.

-

Fluoromethyl Group: A stable, electron-withdrawing group that is unlikely to interfere with standard esterification conditions.

Comparative Overview of Esterification Protocols

The following diagram illustrates the decision-making workflow for selecting an appropriate esterification strategy for the target molecule.

Caption: Decision workflow for selecting an esterification protocol.

Data Summary Table

| Feature | Protocol 1: Modified Acid-Catalyzed | Protocol 2: Steglich (EDC/DMAP) | Protocol 3: Acid Chloride Method |

| Key Reagents | SOCl₂ (catalytic), Alcohol (Solvent) | EDC·HCl, DMAP (catalyst) | Oxalyl Chloride/SOCl₂, Et₃N, Alcohol |

| Conditions | Reflux (e.g., 65-80°C) | Room Temperature | 0°C to Room Temperature |

| Reaction Time | 4-24 hours | 2-12 hours | 2-6 hours (two steps) |

| Byproducts | SO₂, HCl | Water-soluble urea, DMAP·HCl | CO, CO₂, HCl (gaseous); Et₃N·HCl |

| Pros | Economical for large scale; simple setup. | Extremely mild conditions; suitable for sensitive substrates; easy workup.[4][5][6] | High-yielding and irreversible reaction; reliable.[7][8] |

| Cons | Strongly acidic; may not suit acid-labile molecules; reversible nature requires excess alcohol.[1][3] | Reagents are more expensive; potential for N-acylurea side product without DMAP.[9] | Two-step process; requires anhydrous conditions; acyl chloride is a sensitive intermediate.[7] |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Modified Acid-Catalyzed Esterification (Methyl Ester Synthesis)

This method utilizes thionyl chloride (SOCl₂) in methanol, which in situ generates anhydrous HCl as the catalyst, driving the reaction forward under reflux conditions.[10] It is a robust and cost-effective approach for simple, unhindered alcohols.

Materials and Reagents:

-

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid: 1.0 eq

-

Methanol (MeOH), anhydrous: 10-20 volumes

-

Thionyl chloride (SOCl₂): 1.5 - 2.0 eq

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (10-20 volumes, serving as both reagent and solvent). Stir the suspension at room temperature.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction is exothermic and generates HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

Extraction: Carefully dilute the residue with ethyl acetate. Slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.

-

Purification: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.[11][12]

Protocol 2: Steglich Esterification using EDC (Ethyl Ester Synthesis)

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It is an exceptionally mild method, ideal for complex or acid-sensitive substrates, and proceeds efficiently at room temperature.[4][9][13]

Materials and Reagents:

-

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid: 1.0 eq

-

Ethanol (EtOH), anhydrous: 3.0 eq

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 eq

-

DMAP (4-Dimethylaminopyridine): 0.1 eq

-

Dichloromethane (DCM), anhydrous: 10 volumes

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and DMAP (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DCM (10 volumes) followed by anhydrous ethanol (3.0 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup (Quenching): Dilute the reaction mixture with additional DCM.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted acid), and brine. The urea byproduct from EDC is water-soluble and will be removed during these aqueous washes.[5][14]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude ester is often of high purity but can be further purified by flash column chromatography if needed.

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Protocol 3: Two-Step Acid Chloride Formation (tert-Butyl Ester Synthesis)

This is a highly reliable and irreversible two-step process. The carboxylic acid is first converted to a highly reactive acyl chloride, which is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.[7][15] This method is particularly useful for sterically hindered alcohols like tert-butanol.

Materials and Reagents:

-

Step 1 (Acid Chloride Formation):

-

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid: 1.0 eq

-

Oxalyl chloride ((COCl)₂) or Thionyl Chloride (SOCl₂): 1.5 eq

-

Dichloromethane (DCM), anhydrous: 10 volumes

-

N,N-Dimethylformamide (DMF): 1 drop (catalytic)

-

-

Step 2 (Esterification):

-

tert-Butanol (t-BuOH): 2.0 eq

-

Triethylamine (Et₃N) or Pyridine: 1.5 eq

-

Dichloromethane (DCM), anhydrous: 5 volumes

-

Step-by-Step Methodology:

-

Step 1 - Acid Chloride Formation: a. In a dry flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes). b. Add one drop of DMF (catalyst). c. Cool the mixture to 0°C and add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed. d. Allow the reaction to warm to room temperature and stir for 1-2 hours until the solution becomes clear and gas evolution ceases. e. Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately without further purification. Caution: Acyl chlorides are moisture-sensitive.[7]

-

Step 2 - Esterification: a. Dissolve the crude acyl chloride in fresh anhydrous DCM (5 volumes) and cool to 0°C under an inert atmosphere. b. In a separate flask, prepare a solution of tert-butanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the alcohol/base solution dropwise to the cold acyl chloride solution. d. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.

-

Workup and Purification: a. Quench the reaction by adding water. b. Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. d. Purify by flash column chromatography on silica gel.

Conclusion

The successful esterification of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be achieved through several distinct synthetic routes.

-

For large-scale, cost-sensitive applications with simple alcohols, the Modified Acid-Catalyzed approach (Protocol 1) is highly effective.

-

For substrates with sensitive functional groups or when mild conditions are paramount, the Steglich Esterification (Protocol 2) is the method of choice, offering excellent yields and a simple, water-based workup.

-

For challenging or sterically hindered alcohols, or when an irreversible, high-yielding reaction is required, the Two-Step Acid Chloride Method (Protocol 3) provides a robust and reliable pathway.

The selection of the optimal protocol should be guided by the specific goals of the synthesis, including scale, cost, purity requirements, and the chemical nature of the alcohol coupling partner.

References

- Vertex AI Search. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

-

Wikipedia. Mitsunobu reaction. [Link]

- Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.

-

Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

-

Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

-

PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

- Grokipedia.

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

- Benchchem. DCC vs. EDC: Choosing the Right Carbodiimide for Your Synthesis.

-

Organic-Reaction.com. Acid to Ester - Common Conditions. [Link]

-

American Chemical Society Publications. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

- BenchChem. A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis.

-

Chemguide. preparation of esters. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Columbia University. Column chromatography. [Link]

-

Chemistry Steps. (2025, October 7). Preparation of Esters. [Link]

-

Wikipedia. Ester. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]